2,4-Difluoro-6-iodoaniline
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Overview
Description
2,4-Difluoro-6-iodoaniline is an organic compound with the molecular formula C6H4F2IN It is a derivative of aniline, where two fluorine atoms and one iodine atom are substituted at the 2, 4, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-iodoaniline typically involves the iodination of 2,4-difluoroaniline. One common method is the Sonogashira coupling reaction, where this compound is synthesized by reacting 2,4-difluoroaniline with iodine in the presence of a palladium catalyst and copper iodide . The reaction is carried out in a solvent such as dimethylformamide (DMF) and triethylamine (NEt3) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives.
Scientific Research Applications
2,4-Difluoro-6-iodoaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-iodoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets, while the iodine atom can facilitate its incorporation into larger molecules through coupling reactions.
Comparison with Similar Compounds
2,4-Difluoro-6-iodoaniline can be compared with other halogenated anilines, such as:
2,4-Difluoroaniline: Lacks the iodine atom, making it less reactive in coupling reactions.
2-Iodoaniline: Lacks the fluorine atoms, which may reduce its biological activity and binding affinity.
4-Fluoro-2-iodoaniline: Has a different substitution pattern, affecting its reactivity and applications.
Properties
IUPAC Name |
2,4-difluoro-6-iodoaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXQDOGSRPHRAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650472 |
Source
|
Record name | 2,4-Difluoro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582319-15-1 |
Source
|
Record name | 2,4-Difluoro-6-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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